molecular formula C17H15NO2S2 B11331521 N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B11331521
M. Wt: 329.4 g/mol
InChI Key: IEPKBMLUVASWRI-UHFFFAOYSA-N
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Description

N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Substitution Reactions: The thiophene ring can undergo substitution reactions to introduce the methoxyphenyl and thiophen-2-ylmethyl groups. This can be achieved using reagents like Grignard reagents or organolithium compounds.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like halogens, nitrating agents, or organometallic compounds.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE would depend on its specific application:

    Pharmacological: It may interact with specific molecular targets, such as enzymes or receptors, modulating their activity.

    Materials Science: It may contribute to the electronic properties of materials through its conjugated system, facilitating charge transport.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: A simpler analog with similar core structure.

    N-(3-Methoxyphenyl)thiophene-2-carboxamide: Lacks the thiophen-2-ylmethyl group.

    N-(Thiophen-2-ylmethyl)thiophene-2-carboxamide: Lacks the methoxyphenyl group.

Uniqueness

N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is unique due to the presence of both methoxyphenyl and thiophen-2-ylmethyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

Molecular Formula

C17H15NO2S2

Molecular Weight

329.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

InChI

InChI=1S/C17H15NO2S2/c1-20-14-6-2-5-13(11-14)18(12-15-7-3-9-21-15)17(19)16-8-4-10-22-16/h2-11H,12H2,1H3

InChI Key

IEPKBMLUVASWRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N(CC2=CC=CS2)C(=O)C3=CC=CS3

Origin of Product

United States

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